molecular formula C15H13N3O3S B5510018 3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Katalognummer B5510018
Molekulargewicht: 315.3 g/mol
InChI-Schlüssel: HBNVSFVGZGDBDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one, also known as MITO-2, is a small molecule inhibitor that has shown promising results in scientific research. The compound has been studied for its potential use in cancer treatment, as well as its effects on cellular metabolism and mitochondrial function. In

Wissenschaftliche Forschungsanwendungen

3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one has been studied for its potential use in cancer treatment, specifically in targeting cancer cells with high mitochondrial activity. The compound has been shown to induce mitochondrial dysfunction and reduce ATP production in cancer cells, leading to cell death. Additionally, this compound has been studied for its effects on cellular metabolism and mitochondrial function in non-cancerous cells. The compound has been shown to increase oxygen consumption and mitochondrial respiration, leading to improved cellular energy production.

Wirkmechanismus

3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one acts as an inhibitor of mitochondrial complex II, also known as succinate dehydrogenase. The compound binds to the succinate binding site of the enzyme, preventing the conversion of succinate to fumarate in the tricarboxylic acid cycle. This leads to the accumulation of succinate and the inhibition of electron transport chain complex III, resulting in mitochondrial dysfunction and reduced ATP production.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to cell death. The compound has also been shown to increase oxygen consumption and mitochondrial respiration in non-cancerous cells, leading to improved cellular energy production. Additionally, this compound has been shown to reduce tumor growth in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its specificity for mitochondrial complex II, allowing for targeted inhibition of this enzyme. Additionally, the compound has been shown to have low toxicity in non-cancerous cells, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its instability in aqueous solutions, requiring careful handling and storage.

Zukünftige Richtungen

There are several potential future directions for research on 3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more stable analogs of the compound for improved handling and storage. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism and mitochondrial function. The compound may also have potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.

Synthesemethoden

The synthesis of 3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one involves the reaction of 2-aminoindole with 2-bromo-4-morpholinylthiazole followed by the addition of triethylamine and 1,3-dioxolane. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.

Eigenschaften

IUPAC Name

3-(4-hydroxy-2-morpholin-4-yl-1,3-thiazol-5-yl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-13-11(9-3-1-2-4-10(9)16-13)12-14(20)17-15(22-12)18-5-7-21-8-6-18/h1-4,20H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNVSFVGZGDBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.